Home > Products > Screening Compounds P125746 > 3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid - 2097991-72-3

3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

Catalog Number: EVT-1766297
CAS Number: 2097991-72-3
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acortatarin A (1)

Compound Description: Acortatarin A is a spiroalkaloid []. It is described as a bitter-tasting compound with a taste threshold of 0.5 μmol/kg [].

Pollenopyrroside A (2)

Compound Description: Similar to Acortatarin A, Pollenopyrroside A is also a spiroalkaloid characterized by its bitter taste, with a taste threshold of 16 μmol/kg [].

Epi-acortatarin A (3)

Compound Description: Epi-acortatarin A is another spiroalkaloid, identified as a stereoisomer of Acortatarin A, and also exhibiting a bitter taste with a threshold of 23 μmol/kg [].

Xylapyrroside A (4)

Compound Description: Xylapyrroside A is the final spiroalkaloid discussed in the provided papers. It is described as having a bitter taste with a threshold of 785 μmol/kg [].

5-Hydroxymethyl-1-[(5-hydroxymethyl-2-furanyl)methyl]-1H-pyrrole-2-carbaldehyde (5)

Compound Description: This compound is a novel Maillard reaction product identified in roasted garlic []. It exhibits a bitter taste with a threshold of 28 μmol/kg [].

3-(Allylthio)-2-(2-formyl-5-hydroxymethyl-1H-pyrrol-1-yl)propanoic acid (6)

Compound Description: This novel compound is identified as a Maillard reaction product found in roasted garlic and is highlighted for its kokumi flavor-enhancing properties at concentrations above 186 μmol/kg [].

(4S)-4-(Allylthiomethyl)-3,4-dihydro-3-oxo-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde (7)

Compound Description: This novel compound is a Maillard reaction product found in roasted garlic, exhibiting a bitter taste with a threshold of 14 μmol/kg [].

(2R)-3-(Allylthio)-2-[(4R)-4-(allylthiomethyl)-6-formyl-3-oxo-3,4-dihydropyrrolo-[1,2-a]pyrazin-2(1H)-yl]propanoic acid (8)

Compound Description: Identified as a novel Maillard reaction product in roasted garlic, this compound displays a bitter taste with a threshold of 11 μmol/kg [].

(2R)-3-(Allylthio)-2-((4S)-4-(allylthiomethyl)-6-formyl-3-oxo-3,4-dihydropyrrolo-[1,2-a]pyrazin-2(1H)-yl)propanoic acid (9)

Compound Description: This novel compound is identified as a Maillard reaction product in roasted garlic and exhibits a bitter taste with a threshold of 25 μmol/kg [].

4-{N′-[5-(4,6-Dioxo-hexahydrothieno[3,4-c]pyrrol-3-yl)-pentanoyl]hydrazino}-4-oxo-butyric acid 2-[2,2′:5′,2″]terthiophene-3′-yl-ethyl ester (Biotin-Terthiophene Conjugate)

Compound Description: This compound is a synthesized biotin-functionalized terthiophene derivative designed for electrochemical sensing applications [].

Properties

CAS Number

2097991-72-3

Product Name

3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

IUPAC Name

3-(5-ethyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)propanoic acid

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C11H16N2O4/c1-2-13-10(16)7-5-12(4-3-9(14)15)6-8(7)11(13)17/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

RCAUXRQDGHQODG-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2CN(CC2C1=O)CCC(=O)O

Canonical SMILES

CCN1C(=O)C2CN(CC2C1=O)CCC(=O)O

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